

A Technical Guide to the Total Synthesis of Avermectin B1a Macrocyclic Lactone

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Compound of Interest

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This in-depth technical guide provides a comprehensive overview of the seminal total syntheses of the avermectin B1a macrocyclic lactone, a potent anthelmintic agent. Avermectin B1a, and its derivative ivermectin, have had a profound impact on veterinary and human medicine.^[1] The intricate molecular architecture of avermectin B1a, characterized by a 16-membered macrolide, a spiroketal, a hexahydrobenzofuran moiety, and a disaccharide unit, has presented a formidable challenge to synthetic chemists, leading to the development of innovative and elegant synthetic strategies. This document details the retrosynthetic analyses, key bond constructions, and stereochemical control elements of several landmark total syntheses, providing detailed experimental protocols for pivotal reactions and a comparative analysis of quantitative data.

Introduction to Avermectin B1a

Avermectin B1a is a macrocyclic lactone produced by the fermentation of the soil microorganism *Streptomyces avermitilis*. Its discovery and development have revolutionized the treatment of parasitic infections. The complex structure of avermectin B1a has made it a compelling target for total synthesis, not only for the purpose of securing a supply independent of fermentation but also for the generation of analogs with potentially improved therapeutic properties.

Retrosynthetic Analysis and Synthetic Strategies

The total synthesis of avermectin B1a has been approached through various convergent strategies, typically involving the synthesis of three key fragments: the "northern" hemisphere containing the spiroketal, the "southern" hemisphere comprising the hexahydrobenzofuran unit, and the oleandrosyl-oleandrose disaccharide. The subsequent coupling of these fragments, followed by macrocyclization and final functional group manipulations, completes the synthesis.

Herein, we will delve into the synthetic strategies developed by the research groups of S. V. Ley, J. D. White, S. J. Danishefsky, S. Hanessian, and S. Yamashita. Each approach offers unique solutions to the challenges of stereocontrol, fragment coupling, and macrocyclization.

The Ley Synthesis: A Sulphone-Based Approach

The Ley group's strategy hinges on a sulphone-based coupling of the northern and southern hemispheres.^{[2][3]} This approach allows for the formation of the C10-C11 bond, a key disconnection in their retrosynthetic plan.

Retrosynthetic Analysis (Ley)



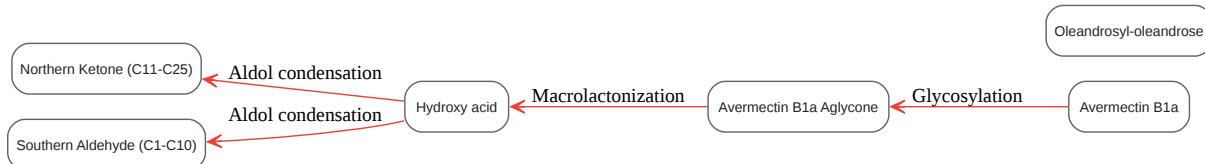
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Caption: Retrosynthetic analysis of Avermectin B1a by the Ley group.

The White Synthesis: An Aldol Condensation Approach

The White group's synthesis utilizes an aldol condensation to connect the northern and southern fragments, forming the C10-C11 bond.^{[4][5]} Their strategy is notable for its stereocontrolled construction of the intricate hexahydrobenzofuran core.

Retrosynthetic Analysis (White)



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Caption: Retrosynthetic analysis of Avermectin B1a by the White group.

The Yamashita Synthesis: A Revisited and Efficient Approach

The more recent synthesis by Yamashita and co-workers provides a more streamlined and efficient route to avermectin B1a.^{[6][7]} Their approach introduces modifications to the fragment coupling and macrocyclization steps, improving overall yields.

Retrosynthetic Analysis (Yamashita)



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Caption: Retrosynthetic analysis of Avermectin B1a by the Yamashita group.

Key Synthetic Transformations and Experimental Protocols

This section provides detailed experimental protocols for selected key reactions from the featured total syntheses.

Ley Synthesis: Sulphone-Based Coupling

Experimental Protocol: Coupling of Northern Aldehyde and Southern Sulphone

To a solution of the southern sulphone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 eq) dropwise. The resulting solution is stirred at -78 °C for 30 min, after which a solution of the northern aldehyde (1.2 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 h and then quenched with saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the coupled product.

White Synthesis: Aldol Condensation

Experimental Protocol: Aldol Condensation of Northern Ketone and Southern Aldehyde

To a solution of the northern ketone (1.0 eq) in anhydrous dichloromethane at -78 °C under an argon atmosphere is added titanium(IV) chloride (1.1 eq) followed by triethylamine (1.5 eq). The mixture is stirred at -78 °C for 30 min. A solution of the southern aldehyde (1.2 eq) in anhydrous dichloromethane is then added dropwise. The reaction mixture is stirred at -78 °C for 4 h before being quenched with saturated aqueous sodium bicarbonate solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to yield the aldol adduct.

Macrocyclization

The formation of the 16-membered macrolactone is a critical and often challenging step in the total synthesis of avermectin B1a. Various macrolactonization conditions have been employed, with the Yamaguchi and Shiina macrolactonizations being prominent examples.

Experimental Protocol: Yamaguchi Macrolactonization

To a solution of the seco-acid (1.0 eq) in anhydrous toluene is added triethylamine (3.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.5 eq). The mixture is stirred at room temperature for 2 h. The resulting solution is then added dropwise via a syringe pump over a period of 6 h to a solution of 4-dimethylaminopyridine (7.0 eq) in anhydrous toluene at 80 °C. The reaction mixture is stirred at 80 °C for an additional 12 h. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired macrolactone.

Quantitative Data Summary

The following tables summarize the yields of key fragments and transformations in the total syntheses of the avermectin B1a aglycone.

Table 1: Synthesis of the Northern Hemisphere

Synthetic Route	Key Intermediate	Number of Steps	Overall Yield (%)	Reference
Ley	C11-C25 Aldehyde	25	~5	[2][3]
White	C11-C25 Ketone	22	~8	[4][5]
Yamashita	C11-C25 Fragment	18	~12	[6][7]

Table 2: Synthesis of the Southern Hemisphere

Synthetic Route	Key Intermediate	Number of Steps	Overall Yield (%)	Reference
Ley	C1-C10 Sulphone	15	~10	[2][3]
White	C1-C10 Aldehyde	18	~7	[4][5]
Yamashita	C1-C10 Fragment	12	~15	[6][7]

Table 3: Fragment Coupling and Macrolactonization

Synthetic Route	Coupling Yield (%)	Macrolactonization Yield (%)	Reference
Ley (Sulphone)	65	55	[2][3]
White (Aldol)	72	60	[4][5]
Yamashita	78	68	[6][7]

Conclusion

The total syntheses of avermectin B1a macrocyclic lactone represent landmark achievements in organic chemistry. The strategies developed by Ley, White, Danishefsky, Hanessian, and Yamashita showcase the power of modern synthetic methods to construct highly complex natural products. These endeavors have not only provided access to this important therapeutic agent but have also spurred the development of new synthetic methodologies with broad applications in organic synthesis. The continued exploration of novel synthetic routes to avermectin B1a and its analogs holds promise for the discovery of new antiparasitic agents with improved efficacy and pharmacological profiles.

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